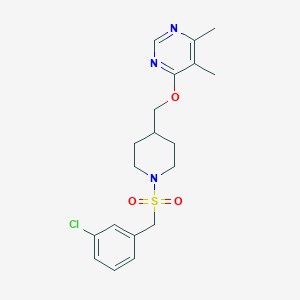
4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine” is a complex organic molecule that contains several functional groups and structural features, including a pyrimidine ring, a piperidine ring, a sulfonyl group, and a methoxy group. These features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The pyrimidine ring and the piperidine ring are both heterocyclic structures, which can have significant effects on the compound’s chemical behavior. The sulfonyl group is a strong electron-withdrawing group, which could make the compound more reactive .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the sulfonyl group, the methoxy group, and the heterocyclic rings. It might undergo reactions like nucleophilic substitution or addition, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the presence of the various functional groups and the overall shape of the molecule .Wissenschaftliche Forschungsanwendungen
Hypoglycemic Agents
- Repaglinide and Related Compounds : Research on hypoglycemic benzoic acid derivatives, including compounds structurally related to "4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine", has shown significant potential in treating type 2 diabetes. Repaglinide, a derivative in this category, has been approved by the FDA for diabetic patients, indicating the therapeutic potential of related compounds in this chemical class (Grell et al., 1998).
Crystal Structures and Molecular Interactions
- Aminopyrimidine Sulfonate/Carboxylate Interactions : Investigations into the crystal structures of pyrimethaminium benzenesulfonate monohydrate reveal complex interactions involving the pyrimidine rings. These studies provide valuable insights into the molecular interactions and structural dynamics of related compounds (Balasubramani et al., 2007).
Novel Molecular Designs
- Synthetic Bacteriochlorins with Spiro-Piperidine Motifs : Advanced molecular designs incorporating spiro-piperidine units in bacteriochlorins highlight the versatile applications of piperidine derivatives in designing near-infrared absorbers. These findings are crucial for developing novel materials with tailored spectral properties (Reddy et al., 2013).
Serotonin Receptor Agonists
- Benzamide Derivatives for Gastrointestinal Motility : Benzamide derivatives, closely related to the queried compound, have been synthesized as selective serotonin 4 receptor agonists. These compounds show potential in enhancing gastrointestinal motility, indicating their applicability in treating related disorders (Sonda et al., 2004).
Corrosion Inhibition Studies
- Piperidine Derivatives as Corrosion Inhibitors : Piperidine derivatives have been studied for their effectiveness in inhibiting corrosion of metals, demonstrating their application in industrial settings for material protection (Kaya et al., 2016).
Synthesis and Bioactivity
- Synthesis of Benzodifuranyl and Thiazolopyrimidines : Research on the synthesis of novel compounds derived from visnaginone and khellinone, including thiazolopyrimidines, emphasizes the potential of such derivatives in developing anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Multifunctional Antioxidants
- Antioxidants for Age-Related Diseases : Compounds analogous to "4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine" possessing free radical scavenger groups have shown potential in treating age-related diseases like Alzheimer's, cataract, and macular degeneration (Jin et al., 2010).
Antifungal Applications
- Antifungal Effects on Fungi Types : Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been synthesized and tested for their antifungal efficacy, showing potential in developing antifungal agents (Jafar et al., 2017).
Environmental Applications
- Degradation of Herbicides by Fungi : Studies on Aspergillus niger's ability to degrade chlorimuron-ethyl, a compound structurally similar to the queried chemical, highlight the environmental applications of these compounds in bioremediation (Sharma et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3S/c1-14-15(2)21-13-22-19(14)26-11-16-6-8-23(9-7-16)27(24,25)12-17-4-3-5-18(20)10-17/h3-5,10,13,16H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMFKQNLLMYBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2774552.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyrrolidine-3-carboxamide](/img/structure/B2774554.png)
![2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide](/img/structure/B2774555.png)
![1,8-Dioxa-4-azaspiro[4.5]decane](/img/structure/B2774557.png)
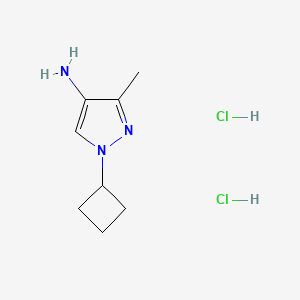
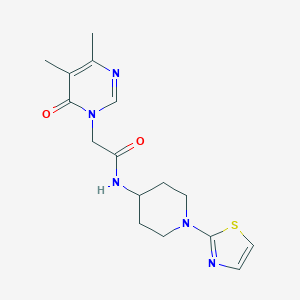
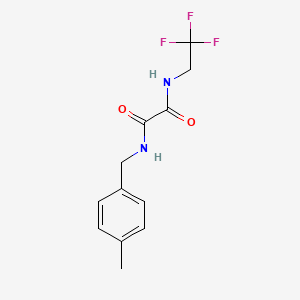
![1-(3,4-Dichlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2774564.png)

![N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2774567.png)
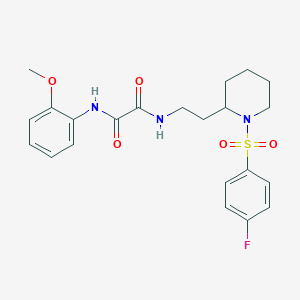
![9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2774569.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2774573.png)